Technical Whitepaper: Structural Dynamics and Application Workflows of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid
Technical Whitepaper: Structural Dynamics and Application Workflows of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Focus: Mechanistic causality, self-validating protocols, and advanced biomedical applications of CAS 1229442-38-9.
Physicochemical Profiling & Structural Causality
(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is a highly functionalized organoboron building block that plays a critical role in both complex organic synthesis and the development of smart biomaterials. The molecule's reactivity is governed by a distinct "push-pull" electronic environment created by its substituents.
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Causality of the 5-Methoxycarbonyl Group: As a strong electron-withdrawing group (EWG), the ester moiety reduces the electron density on the boron atom. This increases its Lewis acidity, effectively lowering the pKa of the boronic acid compared to unsubstituted variants. A lower pKa is vital for biomedical applications, as it allows the boronic acid to readily transition into its reactive tetrahedral boronate form at physiological pH (7.4) .
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Causality of the 2-Hydroxyl Group: The ortho-hydroxyl group acts as an internal hydrogen-bond donor and a potential coordination site. While advantageous for designing responsive sensors, it introduces severe chemoselectivity challenges during transition-metal catalysis, as the phenoxide anion can competitively bind to palladium intermediates, leading to off-target reactions .
Table 1: Quantitative Physicochemical Data
| Property | Value | Source Verification |
| CAS Number | 1229442-38-9 | , |
| Molecular Formula | C8H9BO5 | |
| Molecular Weight | 195.97 g/mol | , |
| Purity Standard | ≥ 95% | |
| Storage Conditions | 2-8°C, Inert Atmosphere, Protect from moisture |
The Suzuki-Miyaura Cross-Coupling Paradigm
When utilizing (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura couplings to synthesize complex biaryls, researchers frequently encounter diminished yields.
Mechanistic Insight: During the catalytic cycle, oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate. If a standard, small phosphine ligand (e.g., PPh₃) is used, the unprotected 2-hydroxyl group (once deprotonated by the reaction base) can attack the Pd(II) center faster than the boronic acid undergoes transmetalation. This results in the reductive elimination of a diaryl ether (O-arylation) rather than the desired C-C biaryl product .
To resolve this, chemists must employ bulky, electron-rich Buchwald-type ligands (e.g., XPhos or SPhos). These ligands create a steric shield around the palladium center, physically blocking the trajectory required for O-arylation while electronically accelerating the desired transmetalation step.
Catalytic cycle of Suzuki-Miyaura coupling highlighting the competing O-arylation pathway.
Protocol 1: Self-Validating Sterically-Controlled Cross-Coupling
A self-validating protocol incorporates real-time analytical checkpoints to confirm mechanistic progression before proceeding to the next step.
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Step 1: Catalyst Activation (The Initiation Check)
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Action: Combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in degassed 1,4-dioxane under an argon atmosphere.
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Causality: XPhos shields the Pd center from the nucleophilic attack of the unprotected 2-hydroxyl group.
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Validation: Stir at room temperature for 15 minutes. The solution must transition from a pale yellow suspension to a homogeneous deep red/brown solution . This color shift validates the reduction of Pd(II) to the active Pd(0) species. If the solution remains yellow, oxygen contamination has occurred; abort and re-degas.
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Step 2: Reagent Assembly (The Base-Tuning Check)
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Action: Add the aryl bromide (1.0 eq), (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and aqueous K₃PO₄ (2.0 eq, 1M).
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Causality: A mild base (K₃PO₄) is chosen over strong bases (NaOtBu) to prevent premature, complete deprotonation of the 2-hydroxyl group, which exacerbates base-induced protodeboronation .
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Validation: Monitor the biphasic mixture. The boronic acid will visibly partition into the aqueous/interface layer.
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Step 3: Thermal Cycling (The Kinetic Check)
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Action: Heat the biphasic mixture to 80°C for 4-6 hours.
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Validation: At t=2 hours, perform an LC-MS aliquot check. The self-validation criteria are: 1) Complete disappearance of the aryl bromide signal; 2) Appearance of the [M+H]+ peak corresponding to the biaryl product; 3) Absence of the[M-Br+OAr]+ mass (confirming O-arylation was successfully suppressed).
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Step 4: Isolation (The Purity Check)
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Action: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
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Validation: Post-column ¹H-NMR must show the preservation of the methyl ester singlet (~3.8 ppm) and the phenolic OH singlet (~9.5 ppm), confirming functional group survival.
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Table 2: Quantitative Optimization Parameters for Cross-Coupling
| Ligand Choice | Base Choice | Dominant Mechanistic Pathway | Expected Yield (C-C) |
| PPh₃ (Small, standard) | NaOtBu (Strong) | O-Arylation (Side Reaction) | < 20% |
| PPh₃ (Small, standard) | K₂CO₃ (Moderate) | Mixed C-C and O-Arylation | 30 - 40% |
| XPhos / SPhos (Bulky) | K₃PO₄ (Mild) | C-C Cross-Coupling (Desired) | > 85% |
Advanced Biomedical Applications: Smart Materials & Precision Medicine
Beyond organic synthesis, highly functionalized phenylboronic acids are the cornerstone of self-regulated drug delivery systems, hydrogels, and continuous biosensors.
Mechanistic Insight: The boronic acid moiety forms reversible covalent bonds with 1,2- or 1,3-cis-diols. In physiological environments, this allows the molecule to act as a highly specific, dynamic receptor for glucose (in closed-loop diabetes management) or overexpressed sialic acid (in targeted oncology) . Because the 5-methoxycarbonyl group lowers the pKa, the compound exists predominantly in the reactive tetrahedral boronate state in the bloodstream. This enables rapid and reversible diol complexation without the need for external triggers or pH adjustments .
pH-dependent equilibrium and reversible cis-diol complexation of phenylboronic acids.
By conjugating (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid to polymer backbones (such as chitosan or PEG), researchers can engineer nanoparticles that swell or disassemble exclusively in the presence of high glucose concentrations, releasing encapsulated insulin in a strictly self-regulated manner .
